1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
(4-tert-butylphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-22(2,3)18-11-9-17(10-12-18)21(27)25-13-19(14-25)26-15-20(23-24-26)16-7-5-4-6-8-16/h4-12,15,19H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOAXUQWDFQYAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
Azetidinone Formation: The azetidinone core is often synthesized through a cyclization reaction involving a β-lactam precursor.
Coupling Reactions: The final step involves coupling the triazole and azetidinone intermediates with the tert-butylphenyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of novel triazole compounds that showed high efficacy against various bacterial strains. The incorporation of the azetidine moiety in the structure may enhance its interaction with microbial targets, leading to improved antibacterial activity .
Antitumor Properties
Triazoles have been investigated for their potential anticancer effects. In particular, derivatives similar to 1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole have shown promising results in inhibiting tumor growth in vitro. The mechanism often involves interference with cellular pathways critical for cancer cell proliferation .
Photonic Devices
The compound's unique electronic properties make it suitable for applications in photonic devices. Triazole derivatives are being explored for their ability to enhance two-photon absorption processes, which are crucial in the development of advanced optical materials .
Polymer Chemistry
In polymer science, triazole compounds are utilized as cross-linking agents due to their ability to form stable bonds with various polymeric materials. This application is particularly relevant in creating durable coatings and adhesives that require enhanced thermal and mechanical properties .
Synthesis and Evaluation
A comprehensive study synthesized several derivatives of This compound and evaluated their biological activities. The results indicated that specific modifications to the triazole core could significantly enhance both antimicrobial and antitumor activities .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction mechanisms between this compound and various biological targets. Such studies reveal how structural modifications can improve binding affinities and selectivity towards specific enzymes or receptors .
Mechanism of Action
The mechanism of action of 1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. The azetidinone core can inhibit certain enzymes by mimicking the transition state of their substrates .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected 1,2,3-Triazole Derivatives
Key Observations:
Selenium-containing derivatives (e.g., ) exhibit unique reactivity due to selenium's polarizability, which is absent in the target compound.
Synthetic Methodologies :
- Microwave-assisted synthesis (e.g., ) offers faster reaction times compared to conventional CuAAC, which may be relevant for scaling the target compound.
- The tert-butylbenzoyl-azetidine moiety likely requires multi-step synthesis, including azetidine functionalization and benzoylation, contrasting with simpler aryl substitutions .
Crystallographic Data: The chloro-trifluoromethylphenyl derivative crystallizes in a monoclinic system (C2/c) with unit cell dimensions a = 30.7475 Å, b = 5.8877 Å, c = 15.4364 Å . Similar bulky substituents in the target compound may lead to distinct packing motifs or lattice parameters.
Key Insights:
- The target compound’s azetidine and tert-butyl groups may enhance binding affinity in medicinal applications compared to simpler triazoles, though direct evidence is lacking .
- Unlike herbicidal triazoles (e.g., ), the bulky tert-butyl group in the target compound may reduce membrane permeability, limiting agrochemical utility.
- Corrosion inhibition efficiency correlates with substituent polarity; the hydrophobic tert-butyl group may reduce performance in aqueous systems compared to polar derivatives .
Spectroscopic and Physicochemical Properties
- NMR Shifts: shows that electron-withdrawing groups (e.g., NO₂ in 1-(4-nitrobenzyl)-4-phenyl-1H-1,2,3-triazole) downfield-shift aromatic protons . The tert-butyl group’s electron-donating nature may upfield-shift adjacent protons in the target compound.
- Solubility : The hydrochloride salt of 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole demonstrates enhanced water solubility compared to the target compound, which is likely lipophilic due to the tert-butylbenzoyl group.
Biological Activity
1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. It features a triazole ring, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Synthesis
The compound can be synthesized through a series of organic reactions, typically involving the formation of the triazole ring via a [3+2] cycloaddition reaction between an azide and an alkyne, followed by coupling reactions to attach the azetidinone core and the tert-butylphenyl group.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against different cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| HepG-2 | 12.22 | Comparable to Doxorubicin (11.21) |
| HCT-116 | 14.16 | Comparable to Doxorubicin (12.46) |
| MCF-7 | 14.64 | Comparable to Doxorubicin (13.45) |
These results indicate that the compound exhibits significant cytotoxicity against liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cells, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
Another aspect of the compound's biological profile is its anti-inflammatory activity. In a study comparing various triazole derivatives, the compound demonstrated appreciable anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism of action may involve inhibition of inflammatory mediators such as cytokines and prostaglandins .
Structure–Activity Relationship
The structure–activity relationship (SAR) studies indicate that substituents on the phenyl ring significantly influence the biological activity of triazole derivatives. Compounds with electron-donating groups generally exhibit higher potency against cancer cell lines compared to those with electron-withdrawing groups . This suggests that further modifications could enhance the efficacy of this compound.
Case Studies
Several case studies have been documented regarding the synthesis and testing of similar compounds:
- Synthesis of Triazole Hybrids : A series of 1,2,3-triazole hybrids were synthesized and tested for their antitumor properties. The most potent candidates showed IC50 values comparable to those of standard chemotherapeutics .
- Anti-inflammatory Studies : Research on triazole derivatives indicated significant anti-inflammatory effects in vitro, with some compounds showing efficacy in animal models of inflammation .
Q & A
Q. What are the standard synthetic routes for 1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole?
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the reactivity of the azetidine core and triazole formation. For example, analogous protocols (e.g., triazole derivatives in ) use ethanol as a solvent, glacial acetic acid as a catalyst, and reflux conditions (4–6 hours) to achieve regioselective cyclization. Post-synthesis purification involves column chromatography, followed by structural validation via NMR and IR spectroscopy .
Q. How is structural characterization performed for this compound?
Characterization includes:
- 1H/13C NMR : To confirm the azetidine ring, tert-butylbenzoyl, and triazole moieties. For instance, reports δ 7.2–8.1 ppm for aromatic protons and δ 1.3 ppm for tert-butyl groups.
- IR spectroscopy : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 2100 cm⁻¹ (triazole C-N stretch).
- Elemental analysis : Discrepancies ≤0.4% between calculated and experimental values validate purity .
Q. What functional groups dominate its biological activity?
The tert-butylbenzoyl group enhances lipophilicity, improving membrane permeability, while the triazole enables hydrogen bonding with biological targets. The azetidine ring’s conformational rigidity influences binding specificity, as seen in related analogs () where substituents like fluoro-methoxy groups modulate activity .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound?
Optimization strategies include:
- Catalyst screening : Cu(I) vs. Ru catalysts for regioselectivity (e.g., uses CuSO4·NaAsc).
- Solvent systems : Polar aprotic solvents (DMF or DMSO) may accelerate reaction rates.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) while maintaining >85% yield, as demonstrated in triazole synthesis ( ) .
Q. How to address contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., fixed cell lines, incubation times).
- Substituent effects : shows that triazole-linked groups (e.g., bromophenyl in 9c) enhance stability and target affinity.
- Computational validation : Molecular dynamics (MD) simulations ( ) can reconcile differences by modeling binding interactions under varied conditions .
Q. What computational methods predict target interactions for this compound?
- Molecular docking : Tools like AutoDock Vina model binding poses (e.g., ’s docking of triazole derivatives with active sites).
- QSAR models : Correlate structural features (e.g., logP, polar surface area) with pharmacokinetic data.
- MD simulations : Assess binding stability over time (≥100 ns trajectories) using software like GROMACS ( ) .
Q. How to design derivatives for improved pharmacokinetics?
- Hydrophilic modifications : Introduce sulfonate or carboxylate groups to the phenyl ring to enhance solubility.
- Azetidine core modulation : Replace tert-butyl with trifluoromethyl to balance lipophilicity and metabolic stability.
- Bioisosteric replacement : Substitute triazole with tetrazole (lower pKa for improved ionization) .
Methodological Considerations
- Data contradiction resolution : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50).
- Synthetic troubleshooting : If yields drop below 50%, check for azide decomposition (TLC monitoring) or copper catalyst deactivation.
- Computational limitations : MD simulations may overestimate binding energies; validate with experimental ΔG values from ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
